An In-depth Technical Guide to the Crystal Structure and Bonding of Ferrous Fluoride (FeF₂)
An In-depth Technical Guide to the Crystal Structure and Bonding of Ferrous Fluoride (FeF₂)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and chemical bonding of ferrous fluoride (B91410) (FeF₂), an inorganic compound of significant interest in materials science and catalysis. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the solid-state properties of this material.
Crystal Structure of Ferrous Fluoride
Anhydrous ferrous fluoride (FeF₂) crystallizes in the rutile (TiO₂) structure, which is a common motif for metal difluorides and dioxides.[1] This structure belongs to the tetragonal crystal system and is characterized by the space group P4₂/mnm (No. 136).[2][3][4]
The fundamental building block of the FeF₂ crystal is a central iron(II) cation (Fe²⁺) octahedrally coordinated to six fluoride anions (F⁻). Each fluoride anion, in turn, is coordinated to three iron cations in a trigonal planar arrangement.[1][2] This arrangement of corner- and edge-sharing FeF₆ octahedra forms a stable three-dimensional network.[2]
The precise lattice parameters and bond lengths of ferrous fluoride have been determined through experimental techniques such as X-ray and neutron diffraction. A summary of these key quantitative data is presented in the table below.
| Parameter | Value | Source(s) |
| Crystal System | Tetragonal | [2][5] |
| Space Group | P4₂/mnm (No. 136) | [2][3][4][6] |
| Lattice Constant, a | 4.6966 Å - 4.795 Å | [2][3][4] |
| Lattice Constant, c | 3.3091 Å - 3.333 Å | [2][3][4] |
| Fe-F Bond Lengths | 2 x 2.04 Å, 4 x 2.15 Å | [2] |
| Coordination (Fe²⁺) | 6 (Octahedral) | [1][2] |
| Coordination (F⁻) | 3 (Trigonal Planar) | [1] |
The following diagram illustrates the rutile crystal structure of ferrous fluoride, highlighting the coordination environment of the iron and fluoride ions.
Chemical Bonding in Ferrous Fluoride
The chemical bonding in ferrous fluoride is predominantly ionic, a characteristic feature of metal fluorides stemming from the large electronegativity difference between the metal cation and the highly electronegative fluorine atom.[7][8] The formation of the ionic bond involves the transfer of two valence electrons from the iron atom to two fluorine atoms, resulting in the formation of a stable Fe²⁺ cation and two F⁻ anions.[9]
While the ionic model accurately describes many of the properties of FeF₂, experimental and theoretical studies have revealed a degree of covalent character in the Fe-F bond.[10] This covalency arises from the hybridization of the iron 3d and fluorine 2p atomic orbitals, leading to a sharing of electron density between the ions.[10] This partial covalent character influences the electronic and magnetic properties of the material.
The diagram below illustrates the fundamental concept of ionic bond formation in ferrous fluoride.
Experimental Protocols
The characterization of the crystal structure and bonding of ferrous fluoride relies on a suite of complementary experimental techniques. The methodologies for the key experiments are outlined below.
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Objective: To determine the crystal structure, lattice parameters, and phase purity of FeF₂.
-
Methodology:
-
A powdered sample of anhydrous FeF₂ is prepared and mounted on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam of a known wavelength (e.g., Cu Kα, λ = 1.5406 Å).
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern, consisting of a series of peaks, is analyzed. The positions of the peaks are used to determine the lattice parameters via Bragg's Law (nλ = 2d sinθ).
-
The relative intensities of the peaks are compared with standard diffraction patterns for the rutile structure (e.g., from the International Centre for Diffraction Data - ICDD) to confirm the space group and identify any impurities.[11][12]
-
-
Objective: To precisely locate the positions of the light fluoride ions in the crystal lattice and to investigate the magnetic structure.
-
Methodology:
-
A crystalline sample of FeF₂ is placed in a neutron beam of a known wavelength.
-
Neutrons are scattered by the atomic nuclei in the crystal.
-
The intensity of the scattered neutrons is measured at various angles using a detector.
-
The resulting diffraction pattern is analyzed. Since neutrons are scattered effectively by light elements like fluorine, this technique provides a more accurate determination of the F⁻ positions compared to XRD.
-
At low temperatures, neutron diffraction can also be used to determine the antiferromagnetic ordering of the Fe²⁺ magnetic moments.[1][13][14]
-
-
Objective: To probe the local electronic structure and oxidation state of the iron atoms.
-
Methodology:
-
A thin sample of FeF₂ is exposed to a tunable beam of X-rays from a synchrotron source.
-
The X-ray energy is scanned across an absorption edge of iron (e.g., the Fe L-edge).
-
The absorption of X-rays by the sample is measured as a function of the incident X-ray energy.
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The resulting X-ray absorption spectrum provides information about the unoccupied electronic states and the local coordination environment of the Fe²⁺ ions.[10][15]
-
-
Objective: To determine the elemental composition and chemical states of the constituent elements.
-
Methodology:
-
The surface of an FeF₂ sample is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons.
-
The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
-
The binding energy of the electrons is calculated, which is characteristic of each element and its chemical environment.
-
Analysis of the Fe 2p and F 1s core-level spectra can provide information about the oxidation state of iron and the nature of the Fe-F bond.[16]
-
The following diagram outlines a typical experimental workflow for the comprehensive characterization of ferrous fluoride.
References
- 1. Iron(II) fluoride - Wikipedia [en.wikipedia.org]
- 2. mp-556911: FeF2 (tetragonal, P4_2/mnm, 136) [legacy.materialsproject.org]
- 3. Theoretical investigations of optical properties of FeF2 [opg.optica.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ferrous Fluoride [drugfuture.com]
- 6. IRON (II) FLUORIDE CAS#: 7789-28-8 [m.chemicalbook.com]
- 7. CAS 7789-28-8: Iron fluoride (FeF2) | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. old.bnc.hu [old.bnc.hu]
- 15. anorg.chem.uu.nl [anorg.chem.uu.nl]
- 16. surfacesciencewestern.com [surfacesciencewestern.com]
